molecular formula C8H6ClFO2 B12837919 1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one

1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one

Cat. No.: B12837919
M. Wt: 188.58 g/mol
InChI Key: LVZPXKSIABNQLG-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one is an aromatic ketone with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 g/mol . This compound is characterized by the presence of chloro, fluoro, and hydroxy substituents on the phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride as a catalyst . The reaction is typically carried out without a solvent at temperatures between 115°C and 150°C, yielding the desired product with high efficiency.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a quinone derivative, while reduction of the carbonyl group results in a secondary alcohol.

Scientific Research Applications

1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chloro and fluoro substituents enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:

The presence of both chloro and fluoro substituents in this compound makes it unique, providing a balance of electronic effects that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

1-(4-chloro-2-fluoro-5-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6ClFO2/c1-4(11)5-2-8(12)6(9)3-7(5)10/h2-3,12H,1H3

InChI Key

LVZPXKSIABNQLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)Cl)O

Origin of Product

United States

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